molecular formula C8H10ClF2N B2904534 2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride CAS No. 2375262-37-4

2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride

Cat. No.: B2904534
CAS No.: 2375262-37-4
M. Wt: 193.62
InChI Key: SKGJROZGBHHJRM-UHFFFAOYSA-N
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Description

2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride is a chemical compound with the molecular formula C8H10F2N·HCl. It is a derivative of ethanamine, where the hydrogen atoms are substituted with fluorine atoms. This compound is primarily used in scientific research and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in hydrocarbons .

Scientific Research Applications

2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)ethanamine
  • 2-(2-Fluorophenoxy)ethanamine hydrochloride
  • 2-Chloro-6-fluorophenethylamine

Uniqueness

2-Fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. This makes it particularly useful in applications where fluorine’s electronegativity and reactivity are advantageous .

Properties

IUPAC Name

2-fluoro-1-(2-fluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c9-5-8(11)6-3-1-2-4-7(6)10;/h1-4,8H,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGJROZGBHHJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CF)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375262-37-4
Record name 2-fluoro-1-(2-fluorophenyl)ethan-1-amine hydrochloride
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